The synthesis of photobiotin typically involves a multi-step chemical process. The most common method detailed in literature includes the following steps:
This synthesis can yield gram quantities of photobiotin efficiently, allowing for its widespread use in research applications .
The molecular structure of photobiotin can be described as follows:
The specific arrangement of these components allows photobiotin to effectively interact with nucleic acids and proteins during labeling processes .
Photobiotin undergoes several key chemical reactions during its application:
These reactions are critical for achieving high specificity and stability in labeling applications.
The mechanism by which photobiotin labels biomolecules involves several steps:
This mechanism allows for highly sensitive detection methods in various biological assays.
Photobiotin exhibits several notable physical and chemical properties:
These properties make photobiotin suitable for various laboratory applications while requiring careful handling to maintain its effectiveness .
Photobiotin has a wide range of scientific uses, including:
The development of photobiotin in the early 1980s addressed a critical limitation in biochemical labeling: the dependence on specific nucleophilic residues (e.g., lysines, cysteines) for covalent biotin attachment. While enzymatic biotinylation techniques (e.g., using biotin ligases) existed, they proved expensive and restricted to specific peptide sequences. Photobiotin emerged from efforts to create a "universal" biotinylation reagent leveraging photochemistry principles established in earlier work on aryl azides. Key milestones include:
Photobiotin’s molecular architecture integrates three functional domains (Table 1):Table 1: Structural Components of Photobiotin
Component | Chemical Identity | Function |
---|---|---|
Biotin Moiety | Hexahydrothieno[3,4-d]imidazol-4-one | High-affinity binding to avidin/streptavidin (Kd ~10−15 M) |
Linker Arm | Charged 3,3'-diamino-N-methyldipropylamine spacer (9–16 atoms) | Separates biotin from aryl azide; minimizes steric hindrance during avidin binding |
Photoreactive Group | 4-azido-2-nitrophenyl group | Generates nitrenes upon UV/visible light exposure for covalent attachment |
The molecule’s full IUPAC name reflects this tripartite structure:N-{3-[{3-[(4-Azido-2-nitrophenyl)amino]propyl}(methyl)amino]propyl}-5-[(3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide [6]. The charged linker arm enhances water solubility (up to 10 mg/mL in H2O), facilitating reactions in physiological buffers [6].
Photobiotin’s aryl azide group undergoes irreversible activation when irradiated, forming highly reactive nitrene intermediates that insert into:
Table 2: Photobiotin Activation Parameters
Parameter | Range | Significance |
---|---|---|
Optimal Wavelength | 350–370 nm (UV-A) | Minimizes DNA/protein damage vs. UV-B/C |
Effective Range | 260–475 nm | Compatibility with broad-spectrum mercury/xenon lamps |
Activation Time | 15–45 minutes | Duration for efficient labeling under standard lamp intensities (e.g., 5–10 mW/cm²) |
The 2-nitro substituent on the phenyl ring shifts absorption toward longer wavelengths, reducing phototoxic effects compared to unsubstituted aryl azides [6] [10]. Post-activation, unreacted nitrenes decay to inert amines, eliminating residual reactivity.
Table 3: Photobiotin vs. Enzymatic Biotinylation
Parameter | Photobiotin | Enzymatic Biotinylation (e.g., BirA Ligase) |
---|---|---|
Specificity | Nonspecific labeling | Requires specific 13–15 aa acceptor peptide (AP) sequence |
Functional Group Requirement | None (labels C-H bonds) | Dependent on lysine residue within AP motif |
Cost | Low (chemical synthesis) | High (enzyme production/purification) |
Application Scope | Proteins, DNA, RNA, lipids, carbohydrates | Limited to proteins with engineered AP tag |
Throughput | High (batch processing) | Moderate (enzyme kinetics-limited) |
Critical Advantages Elaborated:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7